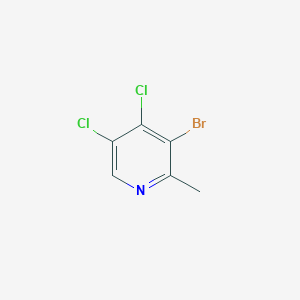

3-Bromo-4,5-dichloro-2-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrCl2N |

|---|---|

Molecular Weight |

240.91 g/mol |

IUPAC Name |

3-bromo-4,5-dichloro-2-methylpyridine |

InChI |

InChI=1S/C6H4BrCl2N/c1-3-5(7)6(9)4(8)2-10-3/h2H,1H3 |

InChI Key |

JHMKTCNEEKWWJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=C1Br)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 4,5 Dichloro 2 Methylpyridine and Its Precursors

Regioselective Synthesis Strategies and Optimization in Halogenation Reactions

The introduction of multiple halogen atoms onto a pyridine (B92270) ring with specific regiochemistry is a central challenge in synthesizing compounds like 3-Bromo-4,5-dichloro-2-methylpyridine. The electron-deficient pyridine nucleus is generally resistant to electrophilic aromatic substitution (EAS), often requiring harsh reaction conditions which can limit functional group tolerance and lead to mixtures of isomers. nih.govchemrxiv.org

Stepwise Halogenation Approaches (e.g., Chlorination, Bromination)

A stepwise approach is fundamental to constructing polyhalogenated pyridines. This strategy involves sequential halogenation and coupling reactions to build complexity. wuxiapptec.com However, predicting the outcome of each halogenation step on a progressively more complex substrate can be difficult. wuxiapptec.com

For a target like this compound, a hypothetical stepwise route might begin with the chlorination of 2-methylpyridine (B31789). Direct chlorination of the pyridine ring via electrophilic substitution is an electronically mismatched process that typically requires high temperatures and strong acids or Lewis acid catalysts. nih.gov An alternative involves the halogenation of a dihydropyridone intermediate, which is subsequently dehydrohalogenated and then chlorinated to yield the desired chloropyridine. epo.org

Following the introduction of the chloro-substituents, the subsequent bromination at the C-3 position must be achieved. Standard electrophilic bromination of the now even more electron-deficient 4,5-dichloro-2-methylpyridine (B3337056) ring would be exceptionally challenging. Modern methods offer alternatives, such as a ring-opening, halogenation, and ring-closing sequence. This strategy temporarily converts the pyridine into a more reactive acyclic intermediate, a "Zincke imine," which can undergo regioselective halogenation under mild conditions before being recyclized. nih.govchemrxiv.org This approach is particularly effective for introducing a halogen at the 3-position. nih.gov

Influence of Steric and Electronic Effects on Regioselectivity

The regiochemical outcome of halogenation reactions on the pyridine ring is governed by a complex interplay of steric and electronic factors. nih.govchemrxiv.org The pyridine nitrogen atom is strongly electron-withdrawing, deactivating the ring towards electrophilic attack and directing incoming electrophiles primarily to the C-3 position. nih.gov

In the context of a 2-methylpyridine precursor, the C-2 methyl group is weakly electron-donating, which provides some activation. However, this is largely overcome by the deactivating effect of the ring nitrogen. The steric bulk of the methyl group at the C-2 position can also influence reactivity, potentially hindering attack at the adjacent C-3 position. nih.gov Once chlorine atoms are introduced at the C-4 and C-5 positions, their strong inductive electron-withdrawing effects further deactivate the ring, making subsequent electrophilic substitution at the remaining C-3 position extremely difficult under classical conditions. nih.gov Computational models like HOMO (Highest Occupied Molecular Orbital) analysis can be used to predict the most nucleophilic sites on a substituted pyridine ring, guiding the synthetic strategy for stepwise halogenation. wuxiapptec.com

Optimization of Reaction Conditions: Temperature, Solvents, and Controlled Reagent Addition

Optimizing reaction conditions is critical for maximizing yield and regioselectivity in pyridine halogenation. researchgate.net The choice of halogenating agent, solvent, temperature, and additives must be carefully considered for each specific transformation.

For electrophilic halogenations, harsh conditions such as elemental halides in strong Brønsted or Lewis acids at elevated temperatures are often necessary to overcome the low nucleophilicity of the pyridine ring. chemrxiv.org However, milder and more selective reagents are preferred. N-halosuccinimides (NCS, NBS, NIS) are common electrophilic halogen sources that can be effective, sometimes in the presence of an acid promoter like trifluoroacetic acid (TFA). nih.gov

The choice of solvent is also crucial. Chlorinated solvents like CH₂Cl₂ are common, as are strong acids which can also serve as the solvent. nih.gov Temperature control is vital; low temperatures can help control selectivity and prevent the decomposition of reactive intermediates, while higher temperatures may be required to drive reactions on deactivated substrates. nih.gov

The table below summarizes typical conditions that are optimized for various pyridine halogenation strategies.

| Halogenation Strategy | Reagent(s) | Solvent(s) | Temperature | Key Feature | Source(s) |

| Electrophilic Halogenation | Elemental Halides (Cl₂, Br₂) + Lewis/Brønsted Acid | Strong Mineral Acids | Elevated | Overcomes electronic deactivation of the pyridine ring. | nih.govchemrxiv.org |

| Zincke Imine Intermediate | N-Halosuccinimide (NBS, NIS) ± TFA | CH₂Cl₂, EtOH | Room Temp to 60 °C | Allows for mild, regioselective 3-halogenation. | nih.govchemrxiv.org |

| From Dihydropyridone | SO₂Cl₂, PCl₅, POCl₃ | Toluene, None | Elevated | Multi-step process involving halogenation/dehydrohalogenation. | epo.org |

| Phosphonium (B103445) Salt Displacement | LiCl, HCl | Dioxane | 80 °C | 4-selective chlorination via a phosphonium salt intermediate. | nih.govchemrxiv.org |

Multistep Synthetic Routes to this compound Analogs

Due to the challenges of direct, regioselective halogenation, multistep routes starting from pre-functionalized precursors are often more viable. These routes typically involve the introduction of a functional group that can be chemically converted into a halogen at a later stage. Amino groups are particularly versatile for this purpose. google.com

Catalytic Reduction of Nitro Precursors

The catalytic reduction of a nitro group to an amine is a cornerstone of many synthetic pathways for aromatic and heteroaromatic compounds. mdpi.comresearchgate.netsci-hub.st This transformation is highly efficient and can be achieved under various conditions. A plausible route to an analog of the target compound could start with a precursor like 4-methyl-3-nitropyridine (B1297851). google.com This nitro compound can be reduced to the corresponding 4-methyl-3-aminopyridine, which then serves as a key intermediate for introducing the bromine atom at the C-3 position. google.com

Catalytic hydrogenation is the most common method, employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. sci-hub.stcommonorganicchemistry.com A critical consideration when working with halogenated substrates is the potential for hydrodehalogenation, a side reaction where a C-X bond is cleaved. Raney Nickel is sometimes preferred over Pd/C for substrates containing chloro, bromo, or iodo groups to minimize this competing reaction. commonorganicchemistry.com Other reducing systems, such as metals like zinc or tin in acidic media, or transfer hydrogenation using sources like hydrazine, also provide effective means for nitro group reduction. google.com

The table below compares common catalytic systems for this reduction.

| Catalyst System | Reducing Agent | Typical Conditions | Advantages/Disadvantages | Source(s) |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol/Ethanol, RT | Highly efficient, but can cause dehalogenation. | sci-hub.stcommonorganicchemistry.com |

| Raney Nickel | H₂ gas | Methanol/Ethanol, RT | Less prone to dehalogenation than Pd/C. | commonorganicchemistry.com |

| Iron (Fe) | Acetic Acid (AcOH) | Elevated Temp | Inexpensive, good for industrial scale, avoids H₂ gas. | sci-hub.st |

| Trichlorosilane (HSiCl₃) | Organic Base | Acetonitrile, 0-15 °C | High chemoselectivity, tolerates many functional groups. | google.com |

Diazotization Reactions for Halogen Introduction

The conversion of a primary aromatic amine to a diazonium salt, followed by its substitution, is a powerful and classic method for introducing a wide range of functional groups, including halogens. organic-chemistry.org This process, particularly the Sandmeyer reaction, allows for the regioselective installation of halogens where direct electrophilic substitution would fail or give poor selectivity. ncert.nic.in

In a synthetic route for a bromopyridine, an aminopyridine precursor (e.g., 3-amino-4,5-dichloro-2-methylpyridine) would be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (typically 0–5 °C) to form a diazonium salt. google.comchemicalbook.com This unstable intermediate is then immediately treated with a copper(I) bromide salt (Sandmeyer reaction) or simply heated in the presence of bromide ions to displace the diazo group (N₂) and form the C-Br bond. ncert.nic.in

This two-step sequence is a reliable method for producing bromopyridines from their amino precursors with high yield and specificity. google.com For example, the synthesis of 4-methyl-3-bromopyridine has been demonstrated by treating 4-methyl-3-aminopyridine with HBr, bromine, and then a sodium nitrite solution at temperatures below 0 °C. google.com

Advanced Purification Techniques and Yield Enhancement Strategies

The purification of this compound and its precursors often involves a multi-step approach combining traditional and advanced techniques to remove impurities, including isomers and unreacted starting materials. Similarly, yield enhancement strategies are critical for the economic viability of its synthesis and focus on optimizing reaction conditions.

Advanced Purification Techniques:

Standard purification methods for halogenated pyridines include extraction, distillation, and crystallization. However, achieving high purity for this compound often requires more advanced chromatographic techniques.

Column Chromatography: Silica gel column chromatography is a fundamental technique for purifying crude reaction mixtures. For compounds like 3-bromo-2-methylpyridine, a typical eluent system is a mixture of hexane (B92381) and diethyl ether. google.com In the purification of related dichlorinated pyridines, column chromatography is also employed after initial work-up procedures. The choice of eluent and the stationary phase is critical and is often optimized to achieve maximum separation of the desired product from its impurities.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially when dealing with isomeric impurities that are difficult to separate by conventional column chromatography, preparative HPLC is a powerful tool. While specific methods for this compound are not detailed in the provided results, the use of mixed-mode chromatography columns has shown success in separating various pyridine derivatives. These columns can offer unique selectivity for hydrophilic and hydrophobic compounds, which is beneficial for separating complex mixtures of halogenated pyridines. For instance, issues like broad peaks in the HPLC separation of halogenated aromatic compounds can sometimes be addressed by adjusting the mobile phase with additives like triethylamine (B128534) (TEA) or by changing the pH.

Crystallization: Crystallization is a cost-effective and scalable method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. For pyridine derivatives, co-crystallization with specific acids can be a selective purification method. Furthermore, selective seeding in a supersaturated solution can be used to isolate a specific isomer from a mixture. The success of crystallization depends heavily on the choice of solvent, and a systematic approach to solvent screening is often necessary to find optimal conditions.

Yield Enhancement Strategies:

Maximizing the yield of this compound involves a careful optimization of the synthetic process, from the selection of starting materials to the fine-tuning of reaction parameters.

Catalyst Selection: The use of catalysts can significantly enhance reaction rates and yields. In the synthesis of precursors to halogenated pyridines, catalysts like palladium on carbon (Pd/C) are used for hydrogenation steps. The choice of catalyst and its loading can have a substantial impact on the reaction's efficiency.

Process Control and Monitoring: Modern synthetic chemistry relies on careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.

Below are tables summarizing the purification techniques and yield enhancement strategies for related halogenated pyridine compounds, which provide a framework for the methodologies applicable to this compound.

Table 1: Purification Techniques for Halogenated Pyridine Derivatives

| Purification Technique | Compound/Precursor | Key Parameters/Reagents | Reference |

|---|---|---|---|

| Column Chromatography | 3-Bromo-2-methylpyridine | Eluent: Hexane-diethyl ether (10:1) | google.com |

| 5-Bromo-2,4-dichloro-pyridine | Silica gel column | ||

| Crystallization | General solid compounds | Solvent selection, cooling rate | |

| Pyridine derivatives | Co-crystallization with acids | ||

| Isomer separation | Selective seeding | ||

| Extraction | 3-Bromo-2-methylpyridine | Diethyl ether, aqueous sodium hydroxide | google.com |

| 3-Bromo-4-methylpyridine (B15001) | Ethyl acetate | ||

| Preparative HPLC | Pyridine derivatives | Mixed-mode columns | |

| Halogenated aromatics | pH adjustment, mobile phase additives (e.g., TEA) |

Table 2: Yield Enhancement Strategies in the Synthesis of Halogenated Pyridine Derivatives

| Strategy | Compound/Precursor | Key Parameters/Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Reaction Condition Optimization | 3-Bromo-4-methylpyridine | Temperature control (-10°C to 0°C) during diazotization | 95% | |

| 2-Amino-4-chloropyridine (bromination) | N-bromosuccinimide, 0°C, 30 min | 87% | ||

| Catalyst Usage | 4-Methyl-3-aminopyridine (from nitro precursor) | 10% Pd/C, Methanol | 93-97% |

Chemical Reactivity and Derivatization Studies of 3 Bromo 4,5 Dichloro 2 Methylpyridine

Role as a Key Synthetic Intermediate for Complex Pyridine (B92270) Scaffolds in Pharmaceutical and Agrochemical Sectors

Halogenated and methylated pyridines are crucial "chips" in the development of modern pesticides and medicines. agropages.com Pyridine-containing pesticides, often representing the fourth generation of agrochemicals, are known for their high efficiency and low toxicity. agropages.com Compounds like 3-Bromo-4,5-dichloro-2-methylpyridine serve as key intermediates for constructing more complex molecular architectures. The presence of multiple, distinct halogen atoms (one bromine, two chlorines) provides different reaction sites that can be addressed selectively, allowing for the stepwise and controlled assembly of target molecules.

While direct commercial products synthesized from this specific starting material are not extensively documented in public literature, its structural analogy to other vital intermediates underscores its potential. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a high-demand intermediate for several crop protection products. nih.gov Similarly, other halogenated pyridine derivatives form the backbone of major insecticides. scimplify.com The strategic placement of reactive handles on this compound makes it an ideal precursor for creating diverse libraries of compounds for screening in drug discovery and agrochemical research. researchgate.net Pyridine derivatives are integral to a vast range of biologically active agents, including those with antiviral, antimicrobial, antidiabetic, and anti-inflammatory properties. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The reactivity of the this compound ring is heavily influenced by its electron-deficient nature, which is further amplified by the three electron-withdrawing halogen substituents. This electronic profile makes the scaffold particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms, especially the one at the C4 position, are potential sites for displacement by various nucleophiles such as amines, alkoxides, or thiolates. Such reactions are foundational for introducing new functional groups and building molecular complexity.

Conversely, the pyridine ring is inherently deactivated towards electrophilic aromatic substitution. The presence of three halogen atoms exacerbates this deactivation, making reactions with electrophiles challenging. Any such transformation would likely require harsh conditions and would be directed by the existing substitution pattern, though these reactions are not commonly employed for this type of highly halogenated pyridine.

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-X Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for derivatizing halo-pyridines. researchgate.net These methods offer reliable and versatile strategies for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and other carbon-heteroatom (C-X) bonds. acs.org For this compound, the differing reactivity of the C-Br versus C-Cl bonds allows for selective coupling, with the C-Br bond being significantly more reactive in typical palladium-catalyzed systems.

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming C-C bonds due to its mild conditions, functional group tolerance, and the low toxicity of boron-based reagents. nih.govlibretexts.org The reaction involves the palladium-catalyzed coupling of an organic halide with an organoboron compound, such as an arylboronic acid. mdpi.com The general catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the case of this compound, the reaction would preferentially occur at the more reactive C3-Br bond. This allows for the selective introduction of a wide array of aryl and heteroaryl groups at this position, while leaving the two chloro-substituents available for subsequent transformations. Studies on analogous bromo-pyridines demonstrate that these reactions proceed efficiently with various functionalized arylboronic acids. mdpi.comnih.gov

Table 1: Typical Conditions for Suzuki Cross-Coupling of Bromo-Pyridines

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) precatalysts | mdpi.comacs.org |

| Base | K₃PO₄, K₂CO₃, CsF | mdpi.comnih.gov |

| Solvent | 1,4-Dioxane/Water, Toluene, DMF | mdpi.com |

| Temperature | 85-110 °C | mdpi.com |

The Negishi coupling offers another powerful method for C-C bond formation by coupling organic halides with organozinc reagents. wikipedia.org This reaction is known for its broad scope, allowing the coupling of sp², sp³, and sp carbon atoms, and its high tolerance for various functional groups. wikipedia.orgorgsyn.org Similar to the Suzuki reaction, the Negishi coupling on this compound would be expected to proceed selectively at the C-Br bond using a palladium or nickel catalyst. organic-chemistry.org

Beyond C-C bond formation, other palladium-catalyzed reactions are crucial for derivatization. The Buchwald-Hartwig amination, a C-N cross-coupling reaction, allows for the introduction of primary and secondary amines at the halide positions. acs.orgnih.gov This is a vital transformation in medicinal chemistry for synthesizing compounds with specific pharmacodynamic and pharmacokinetic properties. The greater reactivity of the C-Br bond would again allow for selective amination at the C3 position before potentially reacting the C-Cl positions under more forcing conditions.

Functional Group Interconversions and Transformation into Pyridine Carboxaldehydes

The functional groups on this compound can be interconverted to access different synthetic handles. A particularly valuable transformation is the conversion of a halide to a formyl group (-CHO), creating a pyridine carboxaldehyde. These aldehydes are versatile intermediates, readily participating in reactions like Wittig olefination, reductive amination, and oxidation to carboxylic acids.

A common strategy to achieve this transformation involves a metal-halogen exchange at the reactive C-Br bond. This is typically done by treating the starting material with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting pyridyl-lithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to generate the corresponding 3-formyl-4,5-dichloro-2-methylpyridine. Careful control of reaction conditions is essential to prevent side reactions.

Investigations into Side Reactions and Byproduct Formation During Synthesis and Derivatization

The synthesis and derivatization of complex molecules like this compound are often accompanied by side reactions that can impact yield and purity. During the synthesis of the parent compound, issues such as incomplete halogenation or the formation of positional isomers can arise.

In derivatization reactions, particularly metal-catalyzed couplings, several byproducts are common. In Suzuki reactions, homocoupling of the arylboronic acid or the starting bromo-pyridine can occur, consuming reagents and complicating purification. nih.gov Another potential side reaction is protodeboronation of the boronic acid, especially in the presence of excess base or water. nih.gov

During functional group interconversions, such as the lithiation to form an aldehyde, careful temperature control is critical. If the temperature rises, the highly reactive organolithium intermediate can react with other electrophilic sites on the molecule or decompose. Furthermore, in reactions involving multiple halogen sites, a lack of selectivity can lead to mixtures of products, for example, substitution at a chloro- position when the bromo- position was the intended target. google.com

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4,5 Dichloro 2 Methylpyridine and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For 3-Bromo-4,5-dichloro-2-methylpyridine, characteristic absorption bands would be expected for the C-H stretching of the methyl group and the aromatic ring, C-N and C-C stretching vibrations within the pyridine (B92270) ring, and C-Cl and C-Br stretching vibrations. The NIST WebBook provides reference IR spectra for related compounds like 2-Amino-5-bromo-3-methylpyridine, which can serve as a basis for comparison. nist.gov

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the pyridine ring and the carbon-halogen bonds.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2980-2870 |

| C=N / C=C (Pyridine ring) | Stretching | 1600-1450 |

| C-Cl | Stretching | 800-600 |

This table presents generally expected ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of photons promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most common transitions are π → π* and n → π*. uzh.ch

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically observed for aromatic systems. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair in the pyridine ring) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) than π → π* transitions. uzh.ch The substitution pattern on the pyridine ring, including the presence of halogens and the methyl group, can influence the energy of these transitions and thus the position of the absorption maxima (λmax). researchgate.net

The data from UV-Vis spectroscopy can also be used to estimate the optical band gap of the material. By plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient, the band gap can be determined by extrapolating the linear portion of the curve to the energy axis. This information is particularly relevant for assessing the potential of the compound in electronic and optoelectronic applications.

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br and ⁸¹Br; ³⁵Cl and ³⁷Cl).

Electron ionization (EI) is a common MS technique that can induce fragmentation of the molecule. The resulting fragmentation pattern is often unique to the compound's structure and can be used for identification. The fragmentation of related halogenated heterocyclic compounds often involves the loss of halogen atoms or other small neutral molecules. raco.cat

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₆H₄BrCl₂N)

| Ion | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [C₆H₄⁷⁹Br³⁵Cl₂N]⁺ | 224.8931 | ~50% |

| [C₆H₄⁸¹Br³⁵Cl₂N]⁺ / [C₆H₄⁷⁹Br³⁵Cl³⁷ClN]⁺ | 226.8911 / 226.8902 | ~100% |

| [C₆H₄⁸¹Br³⁵Cl³⁷ClN]⁺ / [C₆H₄⁷⁹Br³⁷Cl₂N]⁺ | 228.8882 / 228.8872 | ~65% |

This table is a theoretical prediction based on the natural isotopic abundances of Br and Cl.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions.

Analysis of Intermolecular Interactions (e.g., Br⋯N, Br⋯Br, π–π stacking)

The precise nature and arrangement of intermolecular interactions within the crystal lattice of this compound remain undetermined due to the absence of publicly available crystallographic studies for this specific compound. However, analysis of related halogenated pyridine structures provides a predictive framework for the types of non-covalent interactions that likely govern its solid-state architecture.

Halogen bonds, particularly those involving bromine, are anticipated to be significant. thermofisher.com The electrophilic region on the bromine atom, known as the σ-hole, can interact favorably with nucleophilic nitrogen atoms of adjacent pyridine rings, leading to the formation of Br⋯N halogen bonds . thermofisher.comsigmaaldrich.com These interactions are highly directional and play a crucial role in the assembly of supramolecular structures. thermofisher.com The strength of such bonds is influenced by the electron-withdrawing capacity of the substituents on the pyridine ring. bldpharm.com

In addition to Br⋯N interactions, Br⋯Br contacts may also be present. uni.lu These can be classified as either Type I, where the geometry is determined by close packing considerations, or Type II, which are more attractive and involve the interaction of the positive σ-hole of one bromine atom with the negative equatorial belt of another. uni.lu The presence and type of Br⋯Br interactions would be contingent on the specific packing arrangement of the molecules in the crystal.

A comprehensive understanding and detailed quantification of these interactions for this compound, however, awaits experimental determination through single-crystal X-ray diffraction analysis.

Interactive Data Table: Predicted Intermolecular Interactions

| Interaction Type | Donor Atom(s) | Acceptor Atom(s) | Predicted Significance |

| Halogen Bond | Bromine (Br) | Nitrogen (N) | High |

| Halogen Bond | Bromine (Br) | Bromine (Br) | Moderate |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Moderate to High |

Conformational Analysis and Molecular Packing

The conformational analysis of this compound is relatively straightforward due to its rigid aromatic core. The primary conformational flexibility would arise from the rotation of the methyl group at the 2-position. However, given the steric hindrance from the adjacent bromine atom at the 3-position, it is likely that the methyl group's rotation would be restricted, favoring a conformation that minimizes steric clash.

The molecular packing in the solid state is a direct consequence of the intermolecular interactions discussed previously. The crystal structure would likely adopt a configuration that maximizes the attractive forces (Br⋯N, Br⋯Br, and π–π stacking) while minimizing repulsive interactions. The specific arrangement of molecules, or the crystal packing motif, would reveal how these forces cooperate to build the three-dimensional lattice. For instance, strong Br⋯N interactions could lead to the formation of one-dimensional chains or zigzag patterns. thermofisher.com These chains could then be further organized into layers or a more complex three-dimensional network through weaker interactions like π–π stacking and van der Waals forces. cymitquimica.combldpharm.com

Without experimental data, it is not possible to definitively describe the molecular packing. A detailed analysis from a single-crystal X-ray structure would provide precise information on unit cell dimensions, space group, and the exact spatial arrangement of the molecules, which would fully elucidate the conformational preferences and the hierarchy of intermolecular forces governing the crystal packing of this compound.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4,5 Dichloro 2 Methylpyridine

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. researchgate.net Green denotes regions of neutral potential. For substituted pyridines, MEP analysis can identify the most likely sites for interactions, such as the nitrogen atom in the pyridine (B92270) ring, which often shows a negative potential. nih.govresearchgate.net

Topological Analysis of Intermolecular Interactions (e.g., Atoms In Molecules (AIM), Reduced Density Gradient (RDG), Natural Bond Orbital (NBO))

To understand the nature of bonding and non-covalent interactions within a molecule, several topological analysis methods are employed.

Atoms In Molecules (AIM): This theory analyzes the electron density to define atoms and the bonds between them. It can characterize bond strength and type, including hydrogen bonds. nih.gov

Reduced Density Gradient (RDG): RDG analysis is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by plotting the RDG against the electron density.

Natural Bond Orbital (NBO): NBO analysis examines the filled and empty orbitals of a molecule to provide a localized picture of bonding. It is useful for studying charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability.

These methods have been applied to related pyridine compounds to describe intermolecular hydrogen bonds and other non-covalent interactions. nih.gov

Thermodynamic Function Analysis and Potential Energy Surface Mapping

Computational chemistry allows for the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy as a function of temperature. These calculations are typically based on the vibrational frequencies obtained from the optimized molecular geometry. This information provides insight into the stability of the compound and its behavior at different temperatures.

Potential Energy Surface (PES) mapping is another technique used to explore the conformational landscape of a molecule. By systematically changing a specific dihedral angle and calculating the energy at each step, a PES scan can identify different conformers and the energy barriers between them. This is crucial for understanding the flexibility and conformational preferences of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Simulated Spectroscopic Data and Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies of molecules. This allows for the simulation of UV-Visible absorption spectra by determining the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov In studies of similar molecules, TD-DFT has been used to predict the UV-Vis spectrum in both the gas phase and in different solvents, providing valuable information about how the electronic transitions are affected by the environment. nih.gov

Structure Activity Relationship Sar Studies and Molecular Recognition Research

Design and Synthesis of Analogs for Modulating Specific Molecular Activities

The synthesis of halogenated methylpyridines serves as a platform for creating diverse analogs for biological screening. While a specific synthesis route for 3-Bromo-4,5-dichloro-2-methylpyridine is not detailed in the available literature, the general methodologies for preparing similar compounds are well-established. These processes typically involve the controlled halogenation of a methylpyridine precursor. For instance, the synthesis of related compounds often involves multi-step reactions, such as the bromination and chlorination of a pyridine (B92270) ring, where reaction conditions are carefully controlled to achieve the desired regioselectivity.

The strategic placement of halogen atoms is crucial, as these atoms can be replaced through nucleophilic substitution reactions or participate in metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling), allowing the pyridine scaffold to be used as a building block for more complex molecules with potential therapeutic applications. Current time information in Pasuruan, ID. Analogs of 3-bromo-4-methylpyridine (B15001), for example, have been used as building blocks in the preparation of potent phosphodiesterase type 4 (PDE4) inhibitors. rsc.org This highlights the role of such halogenated pyridines as key intermediates in the synthesis of functionally diverse molecular analogs aimed at modulating specific biological activities.

Identification of Key Structural Motifs and Substituent Effects on Molecular Interactions

The biological activity of this compound is dictated by its distinct structural features: the pyridine ring, the methyl group, and the halogen substituents.

Pyridine Ring : The aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic amino acid residues in biological targets, which can influence cellular signaling pathways. Current time information in Pasuruan, ID. The nitrogen atom in the ring can act as a hydrogen bond acceptor, a critical interaction for molecular recognition. nih.gov

Halogen Atoms (Bromo and Chloro) : The electron-withdrawing nature of bromine and chlorine atoms reduces the electron density of the pyridine ring. nih.gov These halogens are pivotal in forming halogen bonds—a specific and directional non-covalent interaction—with electron-donating atoms like oxygen or nitrogen in proteins. Current time information in Pasuruan, ID. The type and position of the halogen can significantly impact biological activity. For example, in a study of β-lactam analogs, replacing a chloro substituent with a bromo substituent led to a 17-fold decrease in antiproliferative activity, demonstrating a pronounced substituent effect. nih.gov Conversely, in other contexts like efflux pump inhibition, the presence of bromine can be well-tolerated or even beneficial.

Methyl Group : The methyl group influences the molecule's steric profile and electronic properties. Its position can direct the regioselectivity of further chemical modifications, such as halogenation, due to steric hindrance and electronic effects. nih.gov

Table 1: Summary of Key Structural Motifs and Their Potential Roles in Molecular Interactions

| Structural Motif | Potential Role in Molecular Interactions | Relevant Interaction Types |

|---|---|---|

| Pyridine Ring Nitrogen | Acts as a hydrogen bond acceptor. | Hydrogen Bonding |

| Aromatic Pyridine Ring | Participates in non-covalent stacking with aromatic residues in proteins. | π-π Stacking |

| Bromo/Chloro Substituents | Act as halogen bond donors; influence ring electronics. | Halogen Bonding, Dipole-Dipole Interactions |

| Methyl Group | Contributes to steric profile and hydrophobic interactions. | Van der Waals Forces, Hydrophobic Interactions |

In Silico Molecular Docking Simulations for Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein. This method is crucial for screening potential drug candidates and understanding their mechanism of action at a molecular level. While specific docking studies for this compound are not prominently documented, research on structurally similar compounds demonstrates the utility of this approach. For example, pyridine-based scaffolds are actively investigated as inhibitors for various protein families, including bromodomains, which are epigenetic readers. nih.gov

Molecular docking simulations calculate the binding affinity, often expressed as binding energy (ΔG in kcal/mol), to estimate the strength of the ligand-target interaction. researchgate.net A lower binding energy typically suggests a more stable and favorable interaction. These simulations can model the binding of a ligand like this compound to the active sites of specified targets.

For instance, if this compound were evaluated as a bromodomain (BRD) inhibitor, docking would predict its fit within the acetylated lysine (B10760008) binding pocket of a target like BRD2 or BRD4. nih.gov The simulation would identify the most likely binding pose and calculate the corresponding binding energy. Similarly, its potential as an inhibitor for enzymes like Thymidylate Synthase or bacterial phosphopantetheinyl transferase could be explored computationally to prioritize experimental testing.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Simulation

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |

|---|---|---|---|

| BRD2 | -7.8 | Asn140, Tyr97 | Hydrogen Bond, Halogen Bond |

| Thymidylate Synthase | -6.5 | Arg50, Trp80 | Hydrogen Bond, π-π Stacking |

| Bacterial PPTase | -7.1 | Ser35, Leu102 | Hydrogen Bond, Hydrophobic Interaction |

Note: The data in this table is purely illustrative to demonstrate the output of a molecular docking study and is not based on experimental results for this compound.

A critical output of molecular docking is the detailed analysis of the non-covalent interactions that stabilize the protein-ligand complex. For this compound, these would include:

Hydrogen Bonding : The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor, capable of interacting with donor residues (e.g., asparagine, glutamine, serine) in a protein's binding site. nih.gov

Halogen Bonding : The chlorine and bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like the backbone carbonyl oxygen of amino acids. nih.gov This specific interaction can be crucial for binding affinity and selectivity.

Investigation of Molecular Mechanisms of Action (e.g., interaction with molecular targets, enzyme inhibition)

The molecular mechanism of action describes how a compound produces its effect at the molecular level. For halogenated pyridines, this often involves direct interaction with enzymes or receptors. Current time information in Pasuruan, ID. Based on studies of analogous compounds, potential mechanisms for this compound could include:

Enzyme Inhibition : The compound could act as an inhibitor of specific enzymes. For example, the related compound 2-bromo-3,5-dichloro-4-methylpyridine (B1601598) has been shown to inhibit cytochrome P450 enzymes, which are involved in drug metabolism. nih.gov Derivatives of 3-bromo-4-methylpyridine have been developed as inhibitors of phosphodiesterase type 4 (PDE4). rsc.org

Allosteric Modulation : The compound might bind to an allosteric site on a protein—a site other than the active site—to modulate its activity. This is a known mechanism for pyridylpiperazine-based efflux pump inhibitors, which bind to the transmembrane domain of the pump protein. mdpi.com

Elucidation of Efflux Pump Mechanisms in Bacterial Resistance Studies

A significant area of modern drug discovery is the development of efflux pump inhibitors (EPIs) to combat antibiotic resistance in bacteria. researchgate.net Efflux pumps are bacterial proteins that actively expel antibiotics from the cell, reducing their effective concentration and rendering them useless. researchgate.net

While there is no specific research on this compound as an EPI, pyridine-containing scaffolds are a major focus in this field. Studies on pyridylpiperazine (PyrPip) EPIs show that they can inhibit Resistance-Nodulation-Division (RND) family efflux pumps, such as AcrB in E. coli and K. pneumoniae and the Ade pumps in Acinetobacter baumannii. nih.govresearchgate.net The mechanism involves binding to an allosteric site within the transmembrane domain of the pump, which is thought to disrupt the proton relay cycle necessary for its function. mdpi.com Structure-activity relationship studies on these EPIs have shown that the introduction of halogen atoms like bromine and chlorine onto the core structure is often well-tolerated and can be tuned to optimize potency. mdpi.com Similarly, pyridine-3-boronic acid derivatives have been identified as potential inhibitors of the NorA efflux pump in Staphylococcus aureus. This body of research suggests that halogenated pyridine compounds like this compound represent a promising chemical space for the development of novel EPIs to restore the activity of existing antibiotics against drug-resistant bacteria.

Emerging Research Applications and Future Perspectives

Potential in Advanced Pharmaceutical Intermediate Development

Halogenated pyridine (B92270) derivatives are crucial structural motifs in a wide array of pharmaceutical compounds and are recognized as important "fine chemicals" used as starting materials for specialty chemicals like pharmaceuticals. wikipedia.org The strategic placement of halogen atoms provides reactive handles for chemists to build more complex molecular architectures through various coupling reactions. Polysubstituted pyridines, in particular, are prevalent in many natural products and pharmaceuticals. researchgate.net

A key application for this class of compounds is in the synthesis of advanced pharmaceutical intermediates. For example, closely related 3-bromo-5-chloro-pyridines have been utilized as key intermediates in the preparation of azatetralones. acs.org These azatetralones are, in turn, precursors for synthesizing hydantoin (B18101) aldose reductase inhibitors, a class of drugs investigated for the treatment of chronic complications arising from diabetes mellitus, such as neuropathy and cataracts. acs.org The presence of multiple, distinct halogen atoms (bromine and chlorine) on the 3-Bromo-4,5-dichloro-2-methylpyridine ring could offer differential reactivity, allowing for sequential and site-selective modifications, a highly desirable feature in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

The global production of modern pharmaceuticals relies heavily on the availability of such diverse and functionalized intermediates to create both innovative and generic drugs. nih.gov The structural framework of this compound makes it a promising candidate for exploration in drug discovery programs, where it can be used as a scaffold to generate libraries of novel compounds for biological screening.

Integration into Agrochemical Research for Novel Active Compounds

The pyridine ring is a cornerstone of modern agrochemical development, with pyridine-based compounds playing a critical role as fungicides, insecticides, and herbicides. researchgate.netnih.govchempanda.com Pyridine derivatives are so integral to the industry that they have been referred to as the "chip" of pesticides, forming the basis for over 30 different commercial products. agropages.com The development of new pesticides is a continuous effort to meet market demands and address challenges like resistance and environmental safety. nih.gov

Chlorinated and methylated pyridines are significant industrial intermediates for producing a range of pesticides. agropages.com For instance, the chlorination of methylpyridines is a key step in manufacturing precursors for neonicotinoid insecticides. chempanda.comagropages.com The compound this compound fits perfectly within this chemical space. Its multi-halogenated structure is a valuable feature in the molecular design of new agrochemicals. researchgate.net The bromine and chlorine atoms can serve as points of attachment or be involved in the mode of action of the final product.

Research has demonstrated that the strategic incorporation of pyridine rings can enhance the biological activity of agrochemicals. researchgate.net Trifluoromethylpyridines, for example, are key structural motifs in more than 20 agrochemicals with ISO common names. nih.gov The synthesis of these complex pyridines often involves multi-step processes starting from simpler building blocks. nih.gov A compound like this compound could serve as an advanced intermediate, allowing for the late-stage introduction of functional groups to fine-tune biological efficacy against specific plant pathogens, insects, or weeds.

Interactive Data Table: Research Applications

| Field of Application | Role of this compound Analogues | Example Application | Relevant Findings |

| Pharmaceuticals | Advanced Synthetic Intermediate | Synthesis of Aldose Reductase Inhibitors | 3-bromo-5-chloro-pyridines serve as precursors to azatetralones, which are key in forming drugs for diabetic complications. acs.org |

| Agrochemicals | Precursor for Active Compounds | Development of Novel Fungicides & Insecticides | The pyridine scaffold is central to many modern pesticides; halogenation and methylation are key steps in creating active ingredients. researchgate.netagropages.com |

| Functional Materials | Molecular Building Block | Creation of Organic Electronic Materials | Halogenated heterocycles are used in coupling reactions to build conjugated systems for potential use in OLEDs or as semiconductors. chemrxiv.org |

Exploration in the Development of Functional Materials and Chiral Dopants

The field of materials science continuously seeks novel molecular building blocks to construct functional organic materials with tailored electronic and photophysical properties for applications in devices like Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). chemrxiv.org Polysubstituted pyridines and other heterocyclic compounds are foundational to this research. researchgate.net

The structure of this compound, with its multiple halogen substituents, makes it an attractive building block for synthesizing larger, conjugated molecular systems. The bromine and chlorine atoms act as reactive sites for metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. chemrxiv.org These reactions are powerful tools for forming new carbon-carbon or carbon-nitrogen bonds, enabling the construction of complex polymers or oligomers. By coupling this pyridine unit with other aromatic systems, researchers could potentially develop new materials with specific electronic properties suitable for use as organic semiconductors or emitters in OLEDs. The incorporation of heterocyclic units like pyridine into larger molecular frameworks is a known strategy to fine-tune the properties of functional materials. chemrxiv.org While not explicitly documented for this compound, the potential exists for its derivatives to be used as chiral dopants, which are substances added to liquid crystals to induce a helical structure.

Challenges and Opportunities in Targeted Synthesis and Mechanistic Understanding

A significant and long-standing challenge in heterocyclic chemistry is the direct, position-selective functionalization of the pyridine ring. acs.orgnih.govchemrxiv.org Synthesizing a specific, highly substituted isomer like this compound is not trivial and typically requires a multi-step, regiocontrolled synthetic sequence, as direct halogenation of 2-methylpyridine (B31789) would likely lead to a mixture of products.

Common synthetic routes to such compounds often start with a pre-functionalized pyridine, such as an aminopyridine. chemicalbook.comgoogle.comgoogle.com The synthesis might involve a sequence of reactions such as:

Halogenation: Introducing a halogen at a specific position, often directed by existing functional groups. google.com

Nitration: Introducing a nitro group, which can then be reduced to an amine.

Diazotization-Sandmeyer Reaction: Converting the amino group into a diazonium salt, which can then be replaced by a halogen (bromo or chloro). google.com

These multi-step processes can be low-yielding and require careful control of reaction conditions to achieve the desired regioselectivity. google.com The primary challenge is to control the placement of each substituent on the pyridine ring without generating unwanted isomers.

The opportunity in this area lies in the development of novel, more efficient synthetic methodologies. Advances in catalysis, particularly in regioselective C-H functionalization, could provide more direct routes to these complex building blocks. researchgate.netnih.gov Developing a deeper mechanistic understanding of how different directing groups influence the reactivity of the pyridine ring will be key to designing scalable and cost-effective syntheses for valuable intermediates like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.